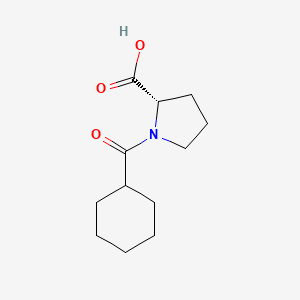![molecular formula C18H14ClNO3 B2738971 [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate CAS No. 338776-99-1](/img/structure/B2738971.png)
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two heteroatoms, one oxygen and one nitrogen . The oxazole ring is attached to a 4-chlorophenyl group and a methyl 4-methylbenzoate group .
Molecular Structure Analysis
The molecular structure of this compound includes an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It also contains a 4-chlorophenyl group and a methyl 4-methylbenzoate group .Chemical Reactions Analysis
While specific chemical reactions involving “[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate” are not detailed in the retrieved papers, oxazole derivatives in general have been shown to undergo a variety of reactions. For example, electrophiles attack the ring, and nucleophiles attack the carbonyl center .Applications De Recherche Scientifique
Synthesis and Bioactive Properties
Synthesis of Novel Heterocyclic Compounds : A study explored the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibition properties. Among the synthesized compounds, some showed significant anti-lipase and anti-α-glucosidase activities, indicating potential applications in medicinal chemistry (Bekircan et al., 2015).
Anticancer and Antimicrobial Agents : Another research focused on synthesizing and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. The compounds exhibited promising anticancer activity against a 60 cancer cell line panel and showed effective antibacterial and antifungal activities, highlighting their potential for pharmaceutical applications (Katariya et al., 2021).
Chemical Structure and Interaction Studies
Molecular Structure and Interaction Studies : A study conducted density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to investigate the molecular structure, spectroscopic characterization, nonlinear optical (NLO) properties, and natural bond orbital (NBO) analyses of specific derivatives. This study highlights the importance of these compounds in understanding molecular interactions and the development of materials with potential optical applications (Wazzan et al., 2016).
Docking Studies and Crystal Structure Analysis : Docking studies alongside crystal structure analysis of tetrazole derivatives have been performed to explore their interaction within the active site of the cyclooxygenase-2 enzyme. These studies provide insights into the potential of these compounds as COX-2 inhibitors, which could be beneficial for developing new anti-inflammatory drugs (Al-Hourani et al., 2015).
Orientations Futures
Oxazole derivatives have attracted significant attention due to their wide spectrum of biological activities, particularly in cancer treatment . Future research may focus on the synthesis of novel oxazole-based drugs with high cytotoxicity towards malignant cells . The development of these drugs would involve structural modifications to ensure selective interaction with nucleic acids, enzymes, and globular proteins .
Propriétés
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-12-2-4-14(5-3-12)18(21)22-11-16-10-17(23-20-16)13-6-8-15(19)9-7-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTXNXZKTIBMTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738889.png)
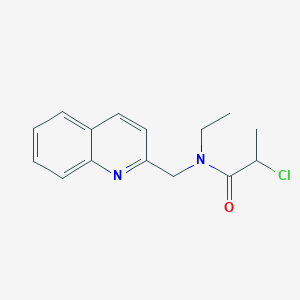
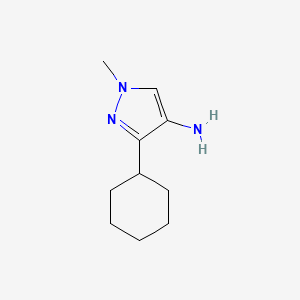
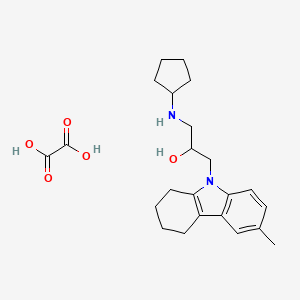
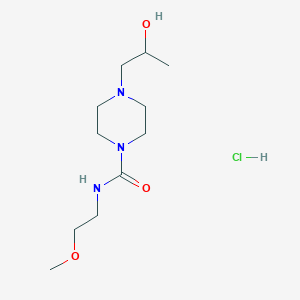
![1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B2738898.png)

![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B2738901.png)
![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-4-ethoxybutan-1-one](/img/structure/B2738904.png)
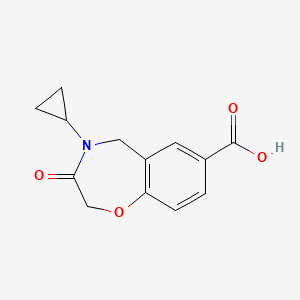

![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2738909.png)
